GW-406381

概要

説明

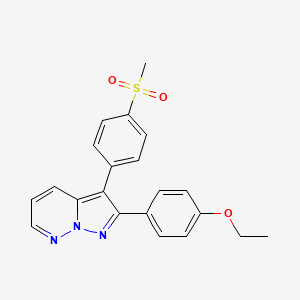

GW-406381は、フェニルピラゾールとして知られる有機化合物のクラスに属する低分子化合物です。これらの化合物は、フェニル基に結合したピラゾールからなるフェニルピラゾール骨格を含んでいます。 This compoundは、痛み、外傷、神経痛、歯痛、および過敏症の治療を研究する試験で使用されてきました .

準備方法

GW-406381の合成は、フェニルピラゾール骨格の調製から始まり、いくつかのステップが含まれます。合成経路には、一般的に次のステップが含まれます。

ピラゾール環の形成: これは、ヒドラジンを1,3-ジケトンと反応させてピラゾール環を形成することによって達成されます。

フェニル基の結合: フェニル基は、鈴木反応またはヘック反応などのカップリング反応によって導入されます。

官能基の導入: エトキシ基やメチルスルホニル基などのさまざまな官能基は、置換反応によって導入され、this compoundの最終的な構造が得られます.

This compoundの工業的生産方法は、これらの合成経路を最適化して、高収率と純度を実現します。これには、多くの場合、連続フロー化学や自動合成などの高度な技術の使用が含まれます。

化学反応の分析

GW-406381は、次のようないくつかの種類の化学反応を起こします。

酸化: この化合物は、追加の官能基を導入したり、既存の官能基を変更したりするために酸化できます。

還元: 還元反応は、酸素含有官能基を除去したり、より酸化されていない形態に変換するために使用できます。

これらの反応に使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、および置換反応用のさまざまな触媒が含まれます。これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。

科学研究への応用

This compoundは、次のような幅広い科学研究への応用があります。

化学: これは、フェニルピラゾールの反応性と性質を研究するためのモデル化合物として使用されます。

生物学: this compoundは、細胞プロセスや経路に対する影響を調べるための生物学的調査で使用されます。

科学的研究の応用

Osteoarthritis

GW-406381 has been evaluated in clinical trials for its effectiveness in treating osteoarthritis, particularly knee osteoarthritis. Two significant studies were conducted:

- Study A : Involved 649 patients over six weeks, comparing doses of this compound (10, 20, 35, and 50 mg) against celecoxib (200 mg) and placebo. The primary endpoint was the change in the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) pain subscore. Results :

- Study B : Included 1,331 patients over twelve weeks, assessing multiple doses (1, 5, 10, 25, and 50 mg). The study aimed to evaluate pain and function subscores alongside patient global assessments. Results :

Migraine Treatment

This compound has also been studied for its efficacy in treating acute migraines:

- A double-blind, randomized study evaluated a single dose of this compound (70 mg) compared to naproxen sodium (825 mg) and placebo for moderate to severe migraine headaches. Results :

Pharmacokinetics and Safety Profile

This compound exhibits notable pharmacokinetic properties:

- CNS Penetration : It has shown high brain penetration in animal models, suggesting potential central nervous system effects that may contribute to its analgesic properties .

- Safety Concerns : Dose-related increases in blood pressure and renal effects were noted during studies, indicating a need for careful monitoring in clinical settings .

Summary of Key Findings

| Application | Study Type | Primary Endpoint | Significant Findings |

|---|---|---|---|

| Osteoarthritis | Randomized Trial | WOMAC Pain Subscore | GW406381 50 mg superior to placebo (P = .012) |

| Osteoarthritis | Randomized Trial | Co-primary Endpoints | No significant improvement vs. placebo |

| Migraine | Randomized Trial | Headache Relief at 2 hours | GW406381 effective vs. placebo (P = .032) |

作用機序

GW-406381は、炎症反応に関与する酵素であるシクロオキシゲナーゼ-2(COX-2)を選択的に阻害することでその効果を発揮します。 COX-2を阻害することで、this compoundは炎症促進性のプロスタグランジンの産生を減らし、それによって痛みと炎症を軽減します . これに関与する分子標的と経路には、COX-2酵素と炎症と痛みを仲介する下流のシグナル伝達経路が含まれます。

類似化合物との比較

GW-406381は、他の類似化合物と比較して、COX-2に対する高い選択性を特徴としています。いくつかの類似化合物には、次のようなものがあります。

セレコキシブ: 痛みと炎症の治療に使用される別の選択的COX-2阻害剤。

ロフェコキシブ: 安全性上の懸念から市場から撤退したCOX-2阻害剤。

これらの化合物と比較して、this compoundは前臨床研究で有望な結果を示しましたが、さまざまな理由により開発は中止されました .

生物活性

GW-406381 is a highly selective cyclooxygenase-2 (COX-2) inhibitor that has been investigated for its potential therapeutic effects on various pain conditions, particularly osteoarthritis and neuropathic pain. This article delves into the biological activity of this compound, summarizing key research findings, clinical studies, and pharmacological data.

This compound selectively inhibits COX-2, an enzyme responsible for the synthesis of prostaglandins, which are mediators of inflammation and pain. By blocking COX-2, this compound reduces the production of these inflammatory mediators, thereby alleviating pain and inflammation without significantly affecting COX-1, which is involved in protecting the gastric mucosa and maintaining renal function .

Efficacy in Osteoarthritis

Two major clinical studies evaluated the efficacy of this compound in treating osteoarthritis (OA):

-

Study A : Involved 649 patients over six weeks.

- Interventions : Patients received 10, 20, 35, or 50 mg of this compound, celecoxib (200 mg), or placebo.

- Results : The 50 mg dose of this compound showed a statistically significant reduction in the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) pain subscore compared to placebo (mean difference -6.9 mm; ). However, no clear dose-response relationship was observed .

- Study B : Included 1331 patients over twelve weeks.

Pharmacokinetics and Pharmacodynamics

This compound exhibits a two-compartment pharmacokinetic model. The drug's pharmacodynamic effects were characterized using an exposure-response model based on ex vivo prostaglandin E2 inhibition data obtained from phase 1 studies . The target therapeutic concentrations were identified as trough concentrations within the range of IC80 to IC95.

Case Studies and Observational Data

A case study approach has been utilized to assess the real-world effectiveness of this compound in patients suffering from chronic pain conditions. For instance, a simulation exercise involving 400 rheumatoid arthritis patients indicated that symptom relief could be achieved with doses ranging from 10 to 400 mg, supporting further exploration in phase 3 studies .

Summary of Findings

The following table summarizes key findings from various studies on this compound:

| Study | Condition | Sample Size | Doses Tested | Key Findings |

|---|---|---|---|---|

| A | Osteoarthritis | 649 | 10, 20, 35, 50 mg | Significant improvement at 50 mg compared to placebo |

| B | Osteoarthritis | 1331 | 1, 5, 10, 25, 50 mg | No significant difference from placebo for any dose |

| Simulation Exercise | Rheumatoid Arthritis | 400 | 10–400 mg | Suggested effective dosing range for symptom relief |

特性

IUPAC Name |

2-(4-ethoxyphenyl)-3-(4-methylsulfonylphenyl)pyrazolo[1,5-b]pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3S/c1-3-27-17-10-6-16(7-11-17)21-20(19-5-4-14-22-24(19)23-21)15-8-12-18(13-9-15)28(2,25)26/h4-14H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXMZBNYLCVTRGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN3C(=C2C4=CC=C(C=C4)S(=O)(=O)C)C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60202043 | |

| Record name | 2-(4-Ethoxyphenyl)-3-[4-(methylsulfonyl)phenyl]pyrazolo[1,5-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221148-46-5, 537697-89-5 | |

| Record name | 2-(4-Ethoxyphenyl)-3-[4-(methylsulfonyl)phenyl]pyrazolo[1,5-b]pyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=221148-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GW 406381 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221148465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GW 406381X | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0537697895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GW-406381 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12009 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-(4-Ethoxyphenyl)-3-[4-(methylsulfonyl)phenyl]pyrazolo[1,5-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GW-406381 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y869C2THE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。